Propan-2-yl 4-chlorobutanoate

Description

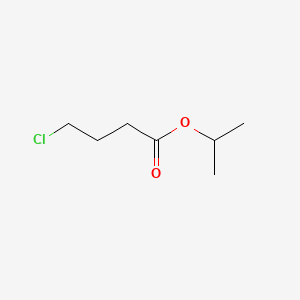

Propan-2-yl 4-chlorobutanoate (IUPAC name: isopropyl 4-chlorobutanoate) is an ester derived from 4-chlorobutanoic acid and isopropyl alcohol. Its molecular formula is C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol. Structurally, it consists of a butanoate backbone substituted with a chlorine atom at the fourth carbon and an isopropyl ester group. This compound is of interest in organic synthesis and industrial applications due to the reactivity imparted by the chlorine substituent and the steric effects of the branched isopropyl group.

Properties

IUPAC Name |

propan-2-yl 4-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHPPXYHXKRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305169 | |

| Record name | 1-Methylethyl 4-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-34-2 | |

| Record name | 1-Methylethyl 4-chlorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Propan-2-yl 4-chlorobutanoate, also known as isobutyl 4-chlorobutanoate, is an ester compound with the molecular formula CHClO. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications. This article focuses on its biological activity, including antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Structure:

- Molecular Formula: CHClO

- SMILES Notation: CC(C)OC(=O)CCCCl

- Molecular Weight: 164.63 g/mol

This compound features a chlorobutanoate moiety, which is essential for its biological interactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the chlorine atom at the fourth position on the butanoate chain has been shown to enhance interactions with viral proteins, potentially increasing antiviral potency. In related studies, modifications in alkyl chain length and branching have also been linked to changes in biological activity.

Case Studies and Research Findings

-

Antiviral Screening:

A study conducted by Sokolova et al. synthesized various borneol derivatives and assessed their antiviral activity against VV. The findings indicated that structural modifications significantly impacted inhibitory efficacy, suggesting that similar approaches could be applied to this compound for enhanced antiviral properties . -

Toxicological Evaluation:

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related esters, cytotoxicity was measured alongside antiviral activity to determine therapeutic windows. Future investigations into this compound should include comprehensive toxicological evaluations to establish safe dosages for potential therapeutic use. -

Pharmacological Applications:

The potential applications of this compound extend beyond antiviral properties. Its structural characteristics may allow it to interact with various biological targets, making it a candidate for further pharmacological exploration in areas such as anti-inflammatory or analgesic therapies.

Comparison with Similar Compounds

Key Observations :

- Branching Effects: The isopropyl group in this compound introduces steric hindrance, likely reducing its reactivity in nucleophilic substitution compared to straight-chain esters like propyl 4-chlorobutanoate .

- Position of Chlorine: Chlorination at C4 (terminal position) may enhance susceptibility to hydrolysis compared to internal positions (e.g., C3 in ethyl 3-chlorobutanoate) due to reduced steric protection .

Physicochemical Properties (Theoretical Comparison)

While experimental data are scarce, computational methods like density functional theory (DFT) can predict properties:

| Property | This compound | Propyl 4-chlorobutanoate | Methyl 4-chlorobutanoate |

|---|---|---|---|

| Boiling Point | ~160–170°C (estimated) | ~165–175°C | ~145–155°C |

| LogP (Lipophilicity) | ~2.1 (higher due to branching) | ~1.8 | ~1.2 |

| Solubility in Water | Low (branched ester) | Moderate | High |

Basis for Predictions :

- Boiling Points : Branching lowers boiling points due to reduced surface area for van der Waals interactions. Methyl esters typically have lower boiling points than bulkier analogues .

- Lipophilicity : The isopropyl group increases LogP, enhancing membrane permeability, which is critical in pharmaceutical applications (e.g., prodrug design) .

Hydrolysis and Stability

- This compound is expected to undergo slower hydrolysis than its straight-chain counterparts due to steric hindrance. This property could be advantageous in controlled-release formulations .

- In contrast, methyl 4-chlorobutanoate hydrolyzes rapidly under acidic or basic conditions, making it less suitable for prolonged stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propan-2-yl 4-chlorobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 4-chlorobutanoic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reflux conditions (80–100°C) with molecular sieves improve yield by removing water. For purification, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

- Key Data :

| Parameter | Value |

|---|---|

| Optimal Temperature | 80–100°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Yield | 70–85% (reported) |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?

- Methodology :

- ¹H NMR : Look for the isopropyl group (δ 1.2–1.3 ppm, doublet for CH₃; δ 5.0–5.1 ppm, septet for CH). The 4-chlorobutanoate chain shows a triplet at δ 2.4–2.6 ppm (-CH₂COO-) and a triplet at δ 3.5–3.7 ppm (-CH₂Cl) .

- IR : Key peaks include C=O stretch (~1740 cm⁻¹), C-O ester stretch (~1250 cm⁻¹), and C-Cl stretch (~650 cm⁻¹). Compare with reference spectra in databases like SDBS .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, Multiwfn) model the electronic properties and reactivity of this compound?

- Methodology :

- Use density-functional theory (DFT) with B3LYP/6-31G(d) basis set to calculate electrostatic potential surfaces, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. Multiwfn can analyze electron localization function (ELF) to identify regions of nucleophilic/electrophilic reactivity .

- Example Insight : The C-Cl bond exhibits higher electrophilicity due to electron-withdrawing effects, making it reactive toward nucleophilic substitution .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?

- Methodology :

- Use SHELXL for refinement. If thermal parameters (Ueq) for the chlorine atom are anomalously high, check for disorder or solvent effects. Apply restraints to bond distances (C-Cl: ~1.76 Å) and angles. Validate with R-factor convergence (<5%) and Fo-Fc difference maps .

- Key Metrics :

| Parameter | Target Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.15 |

| CCDC Deposition | Required |

Q. How can the compound’s potential as a protease inhibitor be assessed via molecular docking and enzyme kinetics?

- Methodology :

- Perform docking simulations (AutoDock Vina) using the crystal structure of the target protease (e.g., HIV-1 protease). Prioritize binding poses with hydrogen bonds to the catalytic aspartate residues. Validate with IC₅₀ assays using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) .

- Example Data :

| Parameter | Result |

|---|---|

| Docking Score (ΔG) | -8.2 kcal/mol |

| IC₅₀ | 12.5 µM |

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.